3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups. The imidazole moiety is then attached through further substitution reactions, utilizing imidazole derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides, amines, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving imidazole and piperidine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, while the piperidine ring may interact with receptor proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Shares the imidazole moiety but lacks the benzoxazole and piperidine rings.
Piperidine: Contains the piperidine ring but does not have the benzoxazole or imidazole moieties.
Benzoxazole: Features the benzoxazole core but lacks the piperidine and imidazole rings.
Uniqueness
3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of three distinct moieties: benzoxazole, piperidine, and imidazole. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-19-11-18-9-15(19)12-4-3-7-21(10-12)26(23,24)13-5-6-16-14(8-13)20(2)17(22)25-16/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMDXCVIGWQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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